FXR Agonist Potency Comparable to Endogenous Ligand CDCA in HepG2 Dual-Luciferase Assay
Nelumol A demonstrates FXR agonist potency comparable to the endogenous ligand chenodeoxycholic acid (CDCA). In a dual-luciferase reporter assay using transfected HepG2 cells, Nelumol A, auraptene, and nelumal A all exhibited potency comparable to CDCA, with nelumal A showing slightly superior activity [1]. This establishes Nelumol A as a moderate-potency FXR agonist suitable for metabolic pathway investigations.
| Evidence Dimension | FXR agonist potency |
|---|---|
| Target Compound Data | Potency comparable to CDCA (EC50 ≈ 1–50 μM range based on CDCA literature values [2]) |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA); auraptene; nelumal A |
| Quantified Difference | No significant difference in potency between Nelumol A and CDCA in the same assay; nelumal A slightly superior to CDCA |
| Conditions | Transfected HepG2 cells; dual-luciferase reporter assay |
Why This Matters
This direct comparison ensures that Nelumol A provides physiologically relevant FXR activation comparable to the endogenous ligand, making it a reliable tool for studying FXR-mediated metabolic regulation without the confounding effects of supraphysiological potency.
- [1] Epifano F, Genovese S, Squires EJ, Gray MA. Nelumal A, the active principle from Ligularia nelumbifolia, is a novel farnesoid X receptor agonist. Bioorg Med Chem Lett. 2012 May 1;22(9):3130-5. doi:10.1016/j.bmcl.2012.03.057. View Source
- [2] Correlation of Farnesoid X Receptor Coactivator Recruitment and Cholesterol 7α-Hydroxylase Gene Repression by Bile Acids. CDCA EC50 = 11.7 μM in SRC-1 recruitment assay; literature values range from 1–50 μM. View Source
